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molecular formula C4H9BrO B043962 2-Bromoethyl ethyl ether CAS No. 592-55-2

2-Bromoethyl ethyl ether

Cat. No. B043962
M. Wt: 153.02 g/mol
InChI Key: MMYKTRPLXXWLBC-UHFFFAOYSA-N
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Patent
US04158011

Procedure details

Into a 1 l three-neck flask were introduced 400 ml of 90% ethanol, 25 g of potassium hydroxide, 40 g of p-hydroxybenzoic acid and 45 g of β-ethoxyethyl bromide, and the contents were heated under reflux for 10 hours. After removing ethanol by distillation, 100 ml of a 10% aqueous solution of potassium hydroxide was added and the contents were heated under reflux for additional two hours. After acidifying with hydrochloric acid, separated acid was collected and recrystallized from benzene and then ethanol to obtain 18 g of p-(β-ethoxy)ethoxybenzoic acid. The melting point of the resulting product was 130° C.-132° C. and the elemental analysis values thereof were as follows, which accorded with the calculated values very well.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[CH2:13]([O:15][CH2:16][CH2:17]Br)[CH3:14]>C(O)C>[CH3:14][CH2:13][O:15][CH2:16][CH2:17][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
45 g
Type
reactant
Smiles
C(C)OCCBr
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After removing ethanol
DISTILLATION
Type
DISTILLATION
Details
by distillation, 100 ml of a 10% aqueous solution of potassium hydroxide
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for additional two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
separated acid
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
CCOCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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